molecular formula C13H27NSSn B1213254 Tributyltinisothiocyanate CAS No. 5035-65-4

Tributyltinisothiocyanate

Cat. No. B1213254
CAS RN: 5035-65-4
M. Wt: 348.1 g/mol
InChI Key: FPRFAKRHSINQSP-UHFFFAOYSA-N
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Description

Tributyltinisothiocyanate is a derivative of Tributyltin (TBT), which is a class of organotin compounds . TBT compounds have three butyl groups covalently bonded to a tin (IV) atom . Tributyltinisothiocyanate is a specific compound where an isothiocyanate group is attached .


Synthesis Analysis

Isothiocyanates can be synthesized from primary amines, other nitrogen functional groups, and non-nitrogen groups . A common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

Isothiocyanates are organic compounds with the –N=C=S functional group . They are sulfur analogues of isocyanates (R-NCO) and isomers of thiocyanates (R-SCN) . The reactivity of the isothiocyanate moiety (–NCS) and the role of the side chain during reactions with reactive oxygen species and model radicals are important aspects of their chemical activity .


Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The typical reactions of the –NCS group are nucleophilic addition reaction on the carbon atom and cycloaddition reactions on the cumulated N=C and C=S bonds .


Physical And Chemical Properties Analysis

Tributyltin compounds rapidly dissociate in water to form the tributyltin (TBT) cation, which is the toxic moiety . The rates of uptake and elimination, chemical potency, and metabolic capacity are all important aspects of their physical and chemical properties .

Scientific Research Applications

Environmental Impact and Remediation

  • Marine Pollution and Antifouling

    Tributyltin (TBT) has been widely used in antifouling paints for marine vessels. However, its application has led to significant environmental pollution in marine ecosystems. Studies have highlighted its prevalence in marinas and the detrimental effects on aquatic life, necessitating measures for environmental remediation and monitoring (Biselli et al., 2000), (Du et al., 2014).

  • Sediment Contamination

    Research has shown that TBT tends to accumulate in sediments, especially in areas with high maritime traffic. This has led to the development of analytical methods for assessing and reducing TBT levels in marine sediments (Bangkedphol et al., 2009).

  • Regulatory Measures

    The environmental impact of TBT has led to international regulations, including a ban by the International Maritime Organization on TBT-based paints. These regulatory efforts aim to control the spread and impact of TBT in the marine environment (Antízar-Ladislao, 2008).

Biological and Health Impact Studies

  • Neurotoxicity Research

    TBT has been identified as a neurotoxicant. Studies on rat cortical neurons have shown that TBT can cause cell death through mechanisms involving glutamate excitotoxicity, revealing insights into its neurotoxic effects (Nakatsu et al., 2006).

  • Impact on Bone Formation

    Research using mouse models indicates that TBT can inhibit bone formation, suggesting its potential as an endocrine disruptor. This has implications for understanding the broader effects of TBT on wildlife and possibly humans (Tsukamoto et al., 2004).

  • Aquatic Organism Toxicity

    Studies on various aquatic species, like fish and mollusks, have revealed that TBT exposure can lead to various developmental and physiological disruptions. These findings are crucial for assessing the impact of TBT on aquatic ecosystems (Oliveira Ribeiro et al., 2002).

Safety And Hazards

Tributyltin compounds are classified as flammable liquids, acute toxicity (oral and dermal), skin irritation, eye irritation, reproductive toxicity, specific target organ toxicity (single exposure and repeated exposure), aspiration hazard, and aquatic hazard . They may cause drowsiness or dizziness, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl(isothiocyanato)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRFAKRHSINQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198404
Record name Tributyltinisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyltinisothiocyanate

CAS RN

5035-65-4
Record name Tributyltinisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltin isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyltinisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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